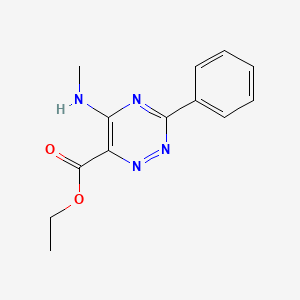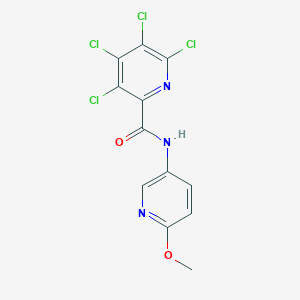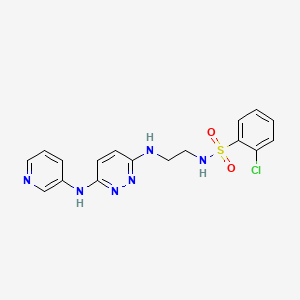
1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N-(2-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole-4-carboxamide
カタログ番号 B2534167
CAS番号:
2034393-10-5
分子量: 398.36
InChIキー: YRFOPPULFALINO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains several functional groups, including a thiophene ring, a triazole ring, and a trifluoromethoxy group attached to a phenyl ring. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The electron-donating hydroxy group and the electron-withdrawing trifluoromethoxy group could create interesting electronic effects .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the hydroxy group could be esterified, or the thiophene ring could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar hydroxy and trifluoromethoxy groups could increase its solubility in polar solvents .科学的研究の応用
Synthesis and Structural Analysis
- Compounds with similar structural motifs, such as triazole derivatives and thiophene moieties, have been synthesized and analyzed for their structures and properties. For instance, the synthesis and characterization of ethyl 1-(5-deoxy-1,2-O-isopropylidene-alpha-D-xylofuranos-5-C-yl)-1,2,3-triazole-5-carboxylate involved detailed structural analysis using X-ray crystallography and NMR spectroscopy, highlighting the importance of structural analysis in understanding compound properties (Horton et al., 1997).
Antimicrobial and Antifungal Activities
- Research on thiophene and triazole derivatives has shown these compounds to possess antimicrobial and antifungal properties. For example, novel thiophene derivatives exhibited promising antibacterial and antifungal activities, suggesting the potential of similar compounds for use in medical and pharmaceutical research (Mabkhot et al., 2017).
Biological Activities and Drug Design
- The triazole ring, often found in various pharmacologically active compounds, plays a critical role in the design of new drugs with potential applications in treating various diseases. For example, 1,2,3-triazole derivatives have been evaluated for their biological activities, including antimicrobial properties, highlighting the utility of such structures in drug discovery processes (Jadhav et al., 2017).
Cancer Research
- Some triazole and thiophene derivatives have shown potential in cancer research, with studies indicating effects on cancer cell migration and growth in melanoma, breast, and pancreatic cancer models. This suggests that compounds with similar functional groups could be of interest in the development of anticancer therapies (Šermukšnytė et al., 2022).
Chemical Properties and Reactions
- Studies on the chemical properties and reactions of triazole derivatives, such as their interactions with other compounds and their reactivity under various conditions, contribute to a deeper understanding of their potential applications in synthetic chemistry and material science (Shainyan & Meshcheryakov, 2015).
将来の方向性
特性
IUPAC Name |
1-(2-hydroxy-2-thiophen-2-ylethyl)-N-[2-(trifluoromethoxy)phenyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N4O3S/c17-16(18,19)26-13-5-2-1-4-10(13)20-15(25)11-8-23(22-21-11)9-12(24)14-6-3-7-27-14/h1-8,12,24H,9H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFOPPULFALINO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CN(N=N2)CC(C3=CC=CS3)O)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N-(2-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B2534085.png)
![(E)-4-(Dimethylamino)-N-[(6-pyridin-2-ylpyridin-2-yl)methyl]but-2-enamide](/img/structure/B2534087.png)



![1-[2-(1H-Benzimidazol-1-yl)phenyl]methanamine dihydrochloride](/img/structure/B2534093.png)

![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2534096.png)



![3H-spiro[1,3-benzothiazole-2,4'-oxane]](/img/structure/B2534104.png)
![(Z)-ethyl 1-benzyl-2-((2-methyl-3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2534105.png)
